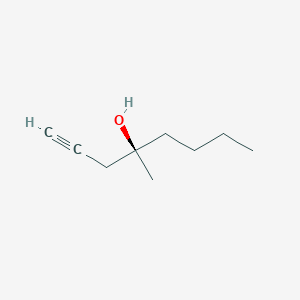

(4R)-4-Methyloct-1-yn-4-ol

Description

(4R)-4-Methyloct-1-yn-4-ol is a chiral tertiary alcohol featuring an alkyne group at the 1-position and a methyl substituent at the stereogenic 4-position (R configuration). Its molecular formula is C₉H₁₆O, with a molecular weight of 140.23 g/mol. The stereochemistry at the 4-position may influence its physical properties, such as solubility, and its interactions in enantioselective reactions or biological systems .

Properties

CAS No. |

70954-71-1 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

(4R)-4-methyloct-1-yn-4-ol |

InChI |

InChI=1S/C9H16O/c1-4-6-8-9(3,10)7-5-2/h2,10H,4,6-8H2,1,3H3/t9-/m0/s1 |

InChI Key |

VWNNGOBVFMFPNE-VIFPVBQESA-N |

Isomeric SMILES |

CCCC[C@](C)(CC#C)O |

Canonical SMILES |

CCCCC(C)(CC#C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Methyloct-1-yn-4-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-1-pentyne and formaldehyde.

Grignard Reaction: A Grignard reagent is prepared by reacting 4-methyl-1-pentyne with magnesium in anhydrous ether. This Grignard reagent is then reacted with formaldehyde to form the corresponding alcohol.

Purification: The crude product is purified using standard techniques such as distillation or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Methyloct-1-yn-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The alkyne can be reduced to an alkene or alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed.

Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to a halide.

Major Products Formed

Oxidation: Formation of 4-methyloct-1-yn-4-one.

Reduction: Formation of 4-methyloct-1-ene or 4-methyloctane.

Substitution: Formation of 4-methyloct-1-yn-4-chloride or 4-methyloct-1-yn-4-bromide.

Scientific Research Applications

(4R)-4-Methyloct-1-yn-4-ol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4R)-4-Methyloct-1-yn-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Positioning and Stereochemistry

(a) 4-Ethyloct-1-yn-3-ol

- Molecular Formula : C₁₀H₁₈O

- Key Features : Ethyl substituent at the 4-position, hydroxyl group at the 3-position, and terminal alkyne.

- The hydroxyl group’s position (3 vs. 4) alters hydrogen-bonding capacity and reactivity in oxidation or substitution reactions. Applications: Used in agrochemical synthesis and as a catalyst in organic reactions due to its alkyne-alcohol bifunctionality .

(b) 4-Methyldodec-1-yn-4-ol

- Molecular Formula : C₁₃H₂₄O

- Key Features : Longer dodecyl chain, methyl substituent, and hydroxyl at the 4-position.

- Comparison :

- The extended alkyl chain enhances lipophilicity, making it more suitable for lipid-based applications (e.g., surfactants) compared to (4R)-4-Methyloct-1-yn-4-ol.

- Both compounds share tertiary alcohol stability but differ in chain-length-dependent properties like melting point and vapor pressure .

(c) 4-(4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-2-methylbut-3-yn-2-ol

- Molecular Formula : C₁₈H₁₆ClN₂O₃S

- Key Features : Complex heterocyclic core with chloro, sulfonyl, and alkyne-alcohol groups.

- Comparison :

- The pyrrolo-pyridine framework introduces aromaticity and electronic effects absent in this compound.

- The chloro and sulfonyl groups enhance biological targeting (e.g., kinase inhibition), whereas the simpler structure of this compound favors synthetic versatility .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C, estimated) | LogP (Predicted) |

|---|---|---|---|

| This compound | 140.23 | 215–220 | 2.1 |

| 4-Ethyloct-1-yn-3-ol | 154.25 | 225–230 | 2.8 |

| 4-Methyldodec-1-yn-4-ol | 198.33 | 290–295 | 4.5 |

Notes:

Research Findings and Unique Advantages

- This compound demonstrates superior enantioselectivity in catalytic hydrogenation compared to its racemic analogs, attributed to its R-configuration .

- 4-Ethyloct-1-yn-3-ol ’s bifunctional groups enable dual reactivity in one-pot syntheses, a feature less explored in the methyl-substituted variant .

- 4-Methyldodec-1-yn-4-ol ’s long-chain structure is preferred in micelle formation, whereas this compound’s shorter chain limits this application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.